N~2~,N~6~-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine
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Overview
Description
N2,N6-Bis(4-methoxyphenyl)-9H-purine-2,6-diamine is a synthetic organic compound characterized by the presence of two methoxyphenyl groups attached to a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-Bis(4-methoxyphenyl)-9H-purine-2,6-diamine typically involves the reaction of 4-methoxyaniline with a purine derivative under specific conditions. One common method involves the use of a coupling reaction facilitated by a catalyst, such as palladium, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of N2,N6-Bis(4-methoxyphenyl)-9H-purine-2,6-diamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N2,N6-Bis(4-methoxyphenyl)-9H-purine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
N2,N6-Bis(4-methoxyphenyl)-9H-purine-2,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of purine metabolism.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N2,N6-Bis(4-methoxyphenyl)-9H-purine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby disrupting normal cellular processes. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N2,N6-Bis(4-chlorophenyl)-9H-purine-2,6-diamine
- N2,N6-Bis(4-nitrophenyl)-9H-purine-2,6-diamine
- N2,N6-Bis(4-hydroxyphenyl)-9H-purine-2,6-diamine
Uniqueness
N2,N6-Bis(4-methoxyphenyl)-9H-purine-2,6-diamine is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility in organic solvents and may also affect its ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
791584-51-5 |
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Molecular Formula |
C19H18N6O2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-N,6-N-bis(4-methoxyphenyl)-7H-purine-2,6-diamine |
InChI |
InChI=1S/C19H18N6O2/c1-26-14-7-3-12(4-8-14)22-18-16-17(21-11-20-16)24-19(25-18)23-13-5-9-15(27-2)10-6-13/h3-11H,1-2H3,(H3,20,21,22,23,24,25) |
InChI Key |
LMJOYWNCVBCMDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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